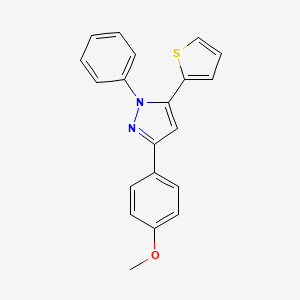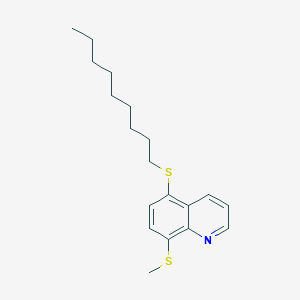
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and nonylsulfanyl groups at the 8th and 5th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline typically involves the functionalization of a quinoline core. One common method is the direct arylation of quinolines using transition-metal-free, environmentally friendly photocatalytic strategies. For instance, visible light-mediated direct C8–H arylation of quinolines can be achieved using chlorophyll as the organic photocatalyst . This method offers operational simplicity, the use of clean energy sources, and low reagent costs.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and clean synthesis methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce quinoline derivatives in a sustainable and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinoline derivatives.
Scientific Research Applications
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline involves its interaction with molecular targets and pathways. Quinoline derivatives can bind to a diverse range of targets with high affinities, benefiting the discovery of novel bioactive agents . The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Sulfonyl-(1-pyrazolyl)-quinoline: Combines different aromatic rings with donor properties.
C8-aryl quinolines: Synthesized using photocatalytic strategies.
Uniqueness
8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and nonylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
60465-85-2 |
|---|---|
Molecular Formula |
C19H27NS2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
8-methylsulfanyl-5-nonylsulfanylquinoline |
InChI |
InChI=1S/C19H27NS2/c1-3-4-5-6-7-8-9-15-22-17-12-13-18(21-2)19-16(17)11-10-14-20-19/h10-14H,3-9,15H2,1-2H3 |
InChI Key |
GBZJJCOIPJCCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
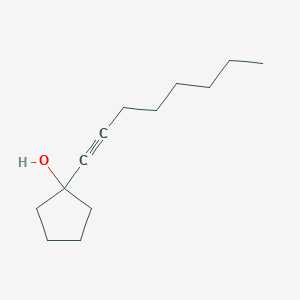
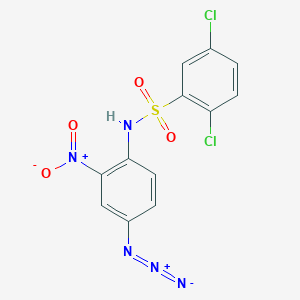
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
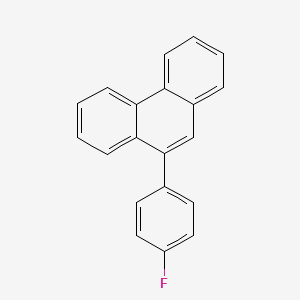
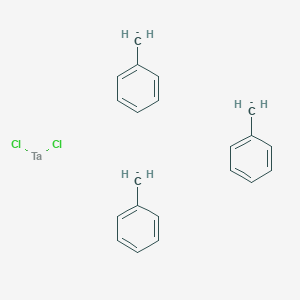
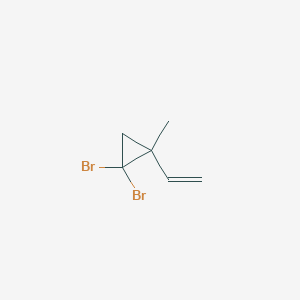

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
